N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide
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Overview
Description
N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide typically involves the condensation of 5-amino-3-methylisoxazole with symmetrical vinamidinium salts. This reaction is carried out in methanol at 80°C for 24 hours in the presence of sodium methoxide . The reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the one-pot synthesis approach mentioned above is likely scalable for industrial applications. The use of vinamidinium salts and methanol as solvents provides a straightforward and efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide
- 3,6-diphenyl-5-methylisoxazolo(4,5-c)pyridin-4(5H)-one
Uniqueness
N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide stands out due to its unique combination of the isoxazole and pyridine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-14-12-13-17-19(24-26-21(17)22-14)23-20(25)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVUDDXUSLEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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